molecular formula C9H8BrFO B1288150 1-(4-Bromo-2-fluorophenyl)propan-1-one CAS No. 259750-61-3

1-(4-Bromo-2-fluorophenyl)propan-1-one

Cat. No.: B1288150
CAS No.: 259750-61-3
M. Wt: 231.06 g/mol
InChI Key: VAWRVSQLVIYZRK-UHFFFAOYSA-N
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Description

Significance of Halogenated Ketones in Organic Synthesis and Medicinal Chemistry

Halogenated ketones, in general, are highly sought-after building blocks in organic synthesis. The electron-withdrawing nature of halogens can influence the reactivity of the carbonyl group and the adjacent carbon atoms, facilitating a variety of chemical reactions. For instance, α-haloketones are known to be excellent electrophiles, readily participating in nucleophilic substitution reactions to form carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the construction of complex molecular frameworks.

In medicinal chemistry, the incorporation of halogens into drug candidates is a common strategy to enhance their pharmacological properties. Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, halogenated ketones serve as crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).

Overview of Aromatic Ketones with Halogen Substituents: A Research Perspective

Aromatic ketones bearing halogen substituents are a cornerstone of modern synthetic chemistry. The specific placement and type of halogen on the aromatic ring can be strategically utilized to direct further chemical modifications. For example, the bromine and fluorine atoms in 1-(4-Bromo-2-fluorophenyl)propan-1-one offer distinct reactive sites. The bromo group can participate in cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the introduction of new carbon-carbon bonds. The fluoro group, on the other hand, can influence the electronic properties of the aromatic ring and is often incorporated to improve the metabolic stability and bioavailability of a drug molecule.

From a research perspective, the synthesis and derivatization of these compounds are continually being explored to access novel chemical entities with desired functionalities. The ability to selectively manipulate the different halogen substituents on the aromatic ring makes these ketones highly versatile platforms for chemical library synthesis and drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWRVSQLVIYZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594989
Record name 1-(4-Bromo-2-fluorophenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259750-61-3
Record name 1-(4-Bromo-2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 4 Bromo 2 Fluorophenyl Propan 1 One

Advanced Synthetic Strategies for Substituted Phenylpropanones

The construction of polysubstituted phenylpropanones relies on a combination of techniques to install the correct substituents on the aromatic ring and to append the ketone side chain. These strategies often involve multi-step sequences where the order of reactions is crucial for achieving the desired isomer.

Regioselective Bromination and Fluorination Techniques

Achieving the specific 1-bromo-4-fluoro substitution pattern on an aromatic ring is a key challenge. The directing effects of the substituents must be carefully managed.

Regioselective Bromination: The introduction of a bromine atom onto an aromatic ring is a classic electrophilic aromatic substitution. The regioselectivity is governed by the electronic properties of the substituents already present. For instance, in a fluorinated precursor, the fluorine atom is an ortho-, para-director. To achieve para-bromination, various reagents and conditions can be employed to enhance selectivity. N-bromosuccinimide (NBS) is a commonly used brominating agent that can offer high regioselectivity, sometimes in the presence of a catalyst like silica (B1680970) gel. mdpi.com Other methods utilize tetraalkylammonium tribromides for para-selective bromination of activated rings like phenols. mdpi.com The development of regioselective bromination is critical to avoid the formation of unwanted isomers. mdpi.comchemistryviews.org In some cases, directed ortho-lithiation followed by quenching with a bromine source can provide an alternative route to specific isomers that are not accessible through electrophilic substitution. mdpi.com

Regioselective Fluorination: Introducing a fluorine atom is more complex than bromination. Direct fluorination with F₂ is often too reactive and unselective. Modern methods rely on electrophilic fluorinating reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). chalmers.se Transition metal-catalyzed methods have also emerged as powerful tools for C-H fluorination. nih.govresearchgate.net Palladium catalysts, for example, can enable the fluorination of (hetero)aryl triflates and bromides. nih.gov The unique properties of fluorine mean that its incorporation can significantly alter the biological and chemical properties of a molecule, making these synthetic methods highly valuable. nih.govresearchgate.net

TechniqueReagent/CatalystTarget PositionKey Features
Electrophilic Bromination N-Bromosuccinimide (NBS)/Silica Gelpara to activating groupsGood regioselectivity. mdpi.com
Tetraalkylammonium tribromidespara to hydroxyl groupsHigh para-selectivity for phenols. mdpi.com
Electrophilic Fluorination SelectfluorVaries with substrateBench-stable, widely used electrophilic F+ source. chalmers.se
Catalytic Fluorination Palladium catalystsVaries with substrate/ligandEnables fluorination of pre-functionalized arenes. nih.gov

Carbon-Carbon Bond Formation Methodologies

Attaching the propanoyl group to the 4-bromo-2-fluorophenyl ring is a pivotal step. Several classic and modern carbon-carbon bond-forming reactions are applicable. cambridge.orgyoutube.com

Friedel-Crafts Acylation: This is one of the most fundamental methods for forming aryl ketones. nih.govnih.gov The reaction involves treating the aromatic ring (4-bromo-2-fluorobenzene) with an acylating agent, such as propanoyl chloride or propanoic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govnih.gov The fluorine and bromine atoms are deactivating, which can make the reaction conditions more demanding compared to activated benzene (B151609) rings. youtube.com The acyl group will typically add to the position ortho to the fluorine and meta to the bromine, leading to the desired product.

Grignard Reactions: Grignard reagents provide a powerful alternative for C-C bond formation. organic-chemistry.orgwikipedia.orgbyjus.comchemie-brunschwig.ch The synthesis could start from 4-bromo-2-fluorobenzaldehyde. Reaction with a Grignard reagent like ethylmagnesium bromide would yield a secondary alcohol, which can then be oxidized to the target ketone, 1-(4-bromo-2-fluorophenyl)propan-1-one. organic-chemistry.org Alternatively, a Grignard reagent prepared from 1,4-dibromo-2-fluorobenzene (B72686) could react with propanenitrile or propanoyl chloride to form the ketone. leah4sci.com

Table 1: Comparison of C-C Bond Formation Methods

Reaction Reagents Catalyst Advantages Disadvantages
Friedel-Crafts Acylation Propanoyl chloride, 4-bromo-2-fluorobenzene AlCl₃, SnCl₄ nih.gov Direct, often high-yielding. Requires strong Lewis acids, substrate limitations (deactivated rings). youtube.com
Grignard Reaction 4-bromo-2-fluorobenzaldehyde + EtMgBr, then oxidation None Versatile, good for complex substrates. Multi-step process (alcohol formation then oxidation), sensitive to moisture. byjus.comchemie-brunschwig.ch

Precursor-Based Synthetic Routes from Related Anilines or Pyridinols

Starting from readily available anilines or pyridinols can be a strategic approach. researchgate.net These routes leverage well-established transformations of these functional groups.

From Anilines: A synthetic route can commence with a substituted aniline (B41778), for example, 4-bromo-2-fluoroaniline (B1266173). beilstein-journals.org The amino group (-NH₂) can be converted to a diazonium salt (-N₂⁺) using nitrous acid (Sandmeyer reaction conditions). The diazonium group is an excellent leaving group and can be subsequently replaced by other functional groups. While not a direct route to the ketone, this intermediate is pivotal in synthesizing various substituted aromatics that could then be converted to the target ketone. The synthesis of aniline derivatives themselves can be achieved through various methods, including transition metal-catalyzed C-N cross-coupling or the reduction of nitroarenes. beilstein-journals.orgresearchgate.net

From Pyridinols: Pyridinols can serve as precursors for certain substituted aromatic compounds. For instance, 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important biological intermediate, has been synthesized starting from pyridin-4-ol and 4-bromo-2-fluoroaniline through a multi-step process involving nitration, chlorination, N-alkylation, reduction, and condensation. researchgate.net While this specific example does not yield the target phenylpropanone directly, it illustrates how pyridinol scaffolds can be used to construct complex molecules containing the 4-bromo-2-fluorophenyl moiety.

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both transition metals and small organic molecules (organocatalysts) play crucial roles.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. acs.orgchemistry.coach

Suzuki-Miyaura Coupling: The Suzuki reaction typically couples an organoboron species with an organohalide. acs.orgwikipedia.org To synthesize an aryl ketone, a variation of this reaction can be employed. For example, 4-bromo-2-fluorophenylboronic acid could be coupled with a propanoyl derivative under palladium catalysis. researchgate.net More advanced methods have even demonstrated the use of aryl ketones themselves as coupling partners, showcasing the versatility of this reaction. acs.orgwesleyan.edu The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. wikipedia.org

Heck Reaction: The Heck reaction couples an organohalide with an alkene. wikipedia.orgorganic-chemistry.org One could envision a pathway where 1-bromo-4-fluoro-2-iodobenzene (B1271557) is coupled with prop-1-en-1-ol or a derivative, which could then be isomerized or hydrolyzed to the ketone. More directly, oxidative boron Heck reactions, catalyzed by Pd(II), have emerged to couple organoboronic acids with alkenes. hw.ac.uk

Other Coupling Reactions: Other transition metals like copper are also widely used, often in conjunction with palladium, to facilitate these transformations. nih.gov These catalytic systems have become indispensable for constructing complex aromatic structures. researchgate.netwhiterose.ac.uk

Table 2: Overview of Relevant Coupling Reactions

Reaction Coupling Partners Catalyst System Key Feature
Suzuki-Miyaura Organoboron species + Organohalide Pd catalyst + Base High functional group tolerance. wikipedia.org
Heck Alkene + Organohalide Pd catalyst + Base Forms a substituted alkene. wikipedia.orglibretexts.org
Acyl Suzuki Acyl Chloride + Boronic Acid Pd catalyst Direct synthesis of ketones. acs.org

Organocatalytic Transformations

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has become a major field in organic synthesis. nih.gov

For the synthesis of this compound, organocatalysis could be relevant in several ways. Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, are particularly adept at controlling stereochemistry. While the target molecule is not chiral, related transformations often use these catalysts.

Organocatalytic Fluorination: Enantioselective fluorination of aldehydes and ketones can be achieved using organocatalysts. researchgate.net For example, an enamine-based catalyst can activate a carbonyl compound towards attack by an electrophilic fluorine source. nih.gov This strategy is key for producing chiral fluorinated molecules.

Organocatalytic C-C Bond Formation: Organocatalysts can also promote carbon-carbon bond formation. For instance, a one-pot fluorination and organocatalytic Robinson annulation sequence has been developed for the asymmetric synthesis of fluorinated cyclohexenones. nih.gov This demonstrates the power of organocatalysis to build complex fluorinated cyclic systems in a controlled manner. While not a direct synthesis of the target acyclic ketone, these methodologies highlight the potential of organocatalysis in the broader synthesis of fluorinated compounds.

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of synthetic pathways leading to this compound are highly dependent on the careful optimization of reaction conditions. Key parameters that can be manipulated to enhance product yields and minimize the formation of unwanted byproducts include the choice of solvent, reaction temperature, and pressure.

Non-polar solvents such as carbon disulfide (CS₂) and dichloromethane (B109758) (CH₂Cl₂) are commonly used. In these solvents, the complex formed between the ketone product and the Lewis acid catalyst (e.g., AlCl₃) is often insoluble and precipitates out of the reaction mixture. stackexchange.com This can prevent further reactions and may favor the formation of the kinetic product.

Polar solvents, such as nitrobenzene, can solubilize the intermediate complexes, potentially allowing for equilibrium to be established. stackexchange.com This can lead to the formation of the more thermodynamically stable product. The polarity of the solvent can thus be a tool to control the regioselectivity of the acylation on a substituted benzene ring. For the synthesis of this compound from 1-bromo-3-fluorobenzene, the directing effects of the bromo and fluoro substituents would lead to a mixture of isomers, and the solvent could play a role in the ratio of these products.

The following table, based on data from analogous Friedel-Crafts acetylation reactions, illustrates the potential impact of solvent choice on product distribution.

SolventDielectric Constant (approx.)Typical Product Ratio (Kinetic vs. Thermodynamic)General Effect on Yield
Carbon Disulfide (CS₂)2.6Favors Kinetic ProductModerate to Good
Dichloromethane (CH₂Cl₂)9.1Generally Favors Kinetic ProductGood to High
1,2-Dichloroethane (DCE)10.4Can favor high conversion and good selectivity researchgate.netOften High researchgate.net
Nitrobenzene (C₆H₅NO₂)34.8Favors Thermodynamic Product stackexchange.comVariable, can be lower due to side reactions

Temperature is a critical parameter in controlling the selectivity and rate of chemical reactions. In Friedel-Crafts acylations, lower temperatures often lead to higher selectivity. google.com Running the reaction at reduced temperatures can minimize the formation of side products and can enhance the preference for a particular isomer. For example, in the acylation of some alkylbenzenes, conducting the reaction at temperatures below 0°C, and sometimes as low as -75°C, has been shown to significantly improve the selectivity for the para-acylated product over other isomers. google.com This is attributed to the increased sensitivity of the reaction to steric and electronic differences at lower temperatures.

Conversely, increasing the reaction temperature generally increases the reaction rate. researchgate.net However, this can also lead to a decrease in selectivity and the potential for product decomposition or side reactions. For instance, in the acylation of anisole (B1667542) with benzoyl chloride, an increase in temperature from room temperature to 50°C was found to significantly enhance the product yield. nih.gov Therefore, an optimal temperature must be determined experimentally to balance the reaction rate and selectivity for the synthesis of this compound.

Pressure is typically not a primary variable for optimization in liquid-phase reactions like the Friedel-Crafts acylation unless gaseous reactants are involved. Standard atmospheric pressure is usually sufficient for these syntheses.

The table below summarizes the general effects of temperature on Friedel-Crafts acylation reactions, based on findings from related studies.

Temperature RangeEffect on Reaction RateEffect on Selectivity (e.g., para vs. ortho/meta)Potential for Byproducts
Low (-75°C to 0°C)SlowerGenerally Higher google.comMinimized
Moderate (0°C to 50°C)Moderate to FastOften a good balance of rate and selectivity nih.govModerate
High (> 50°C)FastGenerally Lower researchgate.netIncreased

Stereochemical Control in Synthesis

The concept of stereochemical control is central to the synthesis of chiral molecules, where the three-dimensional arrangement of atoms is crucial. The target molecule, this compound, is itself an achiral molecule as it does not possess any stereocenters. Therefore, in the direct synthesis of this compound, there are no stereochemical outcomes to control.

However, the carbonyl carbon in this compound is a prochiral center. adichemistry.com This means that a nucleophilic addition to the carbonyl group, such as a reduction, can create a new stereocenter, leading to the formation of chiral alcohol enantiomers. The two faces of the carbonyl group are enantiotopic, and in the absence of a chiral influence, a reaction will produce a racemic mixture of the corresponding (R)- and (S)-alcohols. adichemistry.com

Therefore, while the synthesis of the ketone itself does not involve stereochemical control, this compound is a valuable precursor for the stereoselective synthesis of chiral molecules. Stereochemical control would become paramount in subsequent reactions. For instance, the enantioselective reduction of the ketone to produce a single enantiomer of the corresponding alcohol can be achieved using chiral reducing agents or catalysts. wikipedia.org Methods for such asymmetric transformations include:

Use of chiral catalysts: Transition metal complexes with chiral ligands can catalyze the hydrogenation or transfer hydrogenation of the ketone, leading to a high enantiomeric excess of one alcohol enantiomer. wikipedia.org

Enzymatic reductions: Enzymes such as ketoreductases can exhibit high stereoselectivity in the reduction of prochiral ketones. encyclopedia.pubmdpi.com

Use of chiral auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a reaction, after which the auxiliary is removed.

Mechanistic Investigations of 1 4 Bromo 2 Fluorophenyl Propan 1 One Reactivity

Reaction Pathways and Intermediate Species Analysis

The reaction pathways of 1-(4-bromo-2-fluorophenyl)propan-1-one are diverse, stemming from the distinct reactive sites within the molecule. Theoretical and experimental studies on analogous aromatic ketones suggest that reactions can be initiated at the carbonyl group, the carbon-bromine bond, or the aromatic ring itself.

Carbonyl Group Reactions: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. Reactions with nucleophiles proceed through a tetrahedral intermediate. The stability of this intermediate is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the fluorine and bromine atoms, as well as the carbonyl group, enhances the electrophilicity of the carbonyl carbon.

Aryl Bromide Reactions: The carbon-bromine bond can undergo cleavage, particularly in the presence of transition metal catalysts. These reactions often proceed via oxidative addition of the aryl bromide to a low-valent metal center, forming an organometallic intermediate. This intermediate can then undergo further reactions such as transmetalation and reductive elimination in cross-coupling processes.

Aromatic Ring Reactions: The aromatic ring can participate in electrophilic aromatic substitution or be activated for nucleophilic aromatic substitution under specific conditions. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions.

Intermediate species in these pathways are often transient and require sophisticated analytical techniques for their detection and characterization. For instance, in palladium-catalyzed cross-coupling reactions, intermediates such as Pd(II)-aryl complexes are proposed. In reactions involving the carbonyl group, tetrahedral alkoxide intermediates are formed.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom of this compound is a versatile handle for the introduction of various functional groups through nucleophilic substitution reactions. While direct nucleophilic aromatic substitution (SNAr) is generally difficult for aryl halides without strong electron-withdrawing groups activating the ring, transition metal-catalyzed cross-coupling reactions provide a powerful alternative.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.commdpi.com The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. mdpi.com For 4-bromoacetophenone, a related compound, Suzuki-Miyaura reactions have been optimized using various palladium catalysts and bases. ikm.org.myarkat-usa.org

Buchwald-Hartwig Amination: This method enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.orgnih.gov The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new carbon-carbon bond, typically with the formation of a substituted alkene. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce an aryl-substituted alkyne. nih.gov

The reactivity in these cross-coupling reactions is influenced by the nature of the catalyst, ligand, base, and solvent. The electronic properties of the aryl bromide also play a role; electron-withdrawing groups can sometimes facilitate the initial oxidative addition step.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Aryl Bromides

Reaction Name Coupling Partner Product Type Key Reagents
Suzuki-Miyaura Organoboron compound Biaryl Pd catalyst, Base
Buchwald-Hartwig Amine Arylamine Pd catalyst, Ligand, Base
Heck Alkene Substituted Alkene Pd catalyst, Base
Sonogashira Terminal Alkyne Aryl Alkyne Pd catalyst, Cu co-catalyst, Base

Carbonyl Group Reactivity and Transformations

The propanoyl group in this compound is a key site for a variety of chemical transformations. The carbonyl carbon is electrophilic, and the adjacent α-protons are acidic, enabling a range of reactions. numberanalytics.com

Nucleophilic Addition: The carbonyl group readily undergoes nucleophilic addition with various nucleophiles such as Grignard reagents, organolithium compounds, and hydrides. numberanalytics.comsolubilityofthings.com This leads to the formation of tertiary alcohols. The general mechanism involves the attack of the nucleophile on the carbonyl carbon to form a tetrahedral alkoxide intermediate, which is then protonated upon workup. solubilityofthings.com

Reduction: The carbonyl group can be reduced to a secondary alcohol or completely deoxygenated to a methylene (B1212753) group.

Reduction to Alcohol: Reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the ketone to the corresponding secondary alcohol, 1-(4-bromo-2-fluorophenyl)propan-1-ol. wikipedia.org

Deoxygenation: The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base under high temperatures) can be employed to convert the carbonyl group into a methylene group, yielding 1-bromo-2-fluoro-4-propylbenzene. youtube.com

Condensation Reactions: The presence of α-hydrogens allows for the formation of enolates, which can then participate in condensation reactions like the aldol (B89426) condensation. solubilityofthings.com

Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, where it reacts with a phosphorus ylide. This allows for the formation of a carbon-carbon double bond at the position of the carbonyl oxygen.

Aromatic Ring Reactivity: Electrophilic Aromatic Substitution and Directed Metalation

The reactivity of the aromatic ring in this compound towards electrophilic attack is significantly influenced by the existing substituents. The propanoyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. The fluorine and bromine atoms are also deactivating but are ortho, para-directing. masterorganicchemistry.comyoutube.combyjus.commsu.edu The combined effect of these substituents makes further electrophilic aromatic substitution challenging and dictates the position of any incoming electrophile.

Directed Ortho Metalation (DoM): The fluorine atom can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. researchgate.netresearchgate.netuwindsor.cawikipedia.orgbaranlab.org This generates a lithiated intermediate that can then react with various electrophiles, allowing for regioselective functionalization of the aromatic ring at the position ortho to the fluorine. This provides a powerful method for introducing substituents at a position that might not be accessible through classical electrophilic aromatic substitution. wikipedia.orgbaranlab.org The propanoyl group, however, may be susceptible to attack by the strong organolithium base, potentially competing with the desired ortho-lithiation.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding and optimizing reaction conditions.

Kinetics:

Nucleophilic Substitution: The rate of palladium-catalyzed cross-coupling reactions is dependent on several factors, including the concentration of the catalyst, substrate, and coupling partner, as well as the temperature. nih.govacs.org Kinetic studies on the amination of bromobenzene (B47551) have shown positive order dependences on the aryl bromide and amine. nih.gov For palladium-catalyzed formylation of aryl bromides, electron-rich substrates have been observed to react faster than electron-poor ones. acs.org

Carbonyl Reactions: The rate of nucleophilic addition to the carbonyl group is influenced by the electrophilicity of the carbonyl carbon and steric hindrance. The electron-withdrawing substituents on the aromatic ring of this compound would be expected to increase the rate of nucleophilic attack compared to an unsubstituted propiophenone.

Electrophilic Aromatic Substitution: The rate of EAS is significantly reduced due to the deactivating nature of the substituents on the aromatic ring.

Thermodynamics: Thermodynamic data for this compound is not readily available in the literature. However, data for related substituted acetophenones can provide some insights. d-nb.inforesearchgate.netresearchgate.netnist.gov The enthalpy of formation and vaporization can be estimated using computational methods. d-nb.inforesearchgate.net For reactions, the Gibbs free energy change (ΔG) determines the position of the equilibrium. In general, reactions that lead to the formation of more stable products are thermodynamically favored. For example, the restoration of aromaticity is a strong driving force in the final step of electrophilic aromatic substitution. msu.edu

Table 2: Summary of Substituent Effects on Reactivity

Substituent Position Electronic Effect Influence on Aromatic Ring Influence on Carbonyl Group
-C(O)CH2CH3 1 Electron-withdrawing Deactivating, meta-directing -
-F 2 Electron-withdrawing (inductive), Electron-donating (resonance) Deactivating, ortho, para-directing Increases electrophilicity
-Br 4 Electron-withdrawing (inductive), Electron-donating (resonance) Deactivating, ortho, para-directing Increases electrophilicity

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and geometric structure of this compound. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and electron distribution.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating electronic properties. For this compound, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. dergipark.org.tr

Theoretical studies on similar bromoacetophenone compounds have shown that DFT calculations can accurately predict geometric parameters. dergipark.org.trresearchgate.net For instance, the C-Br bond length is a key parameter that can be precisely calculated. dergipark.org.tr The optimized structure of this compound would likely show a nearly planar arrangement of the phenyl ring and the carbonyl group to maximize conjugation, although steric hindrance from the ortho-fluorine and the propanoyl group might cause some deviation from planarity. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: The following data is illustrative, based on typical values for similar compounds calculated by DFT methods.)

ParameterPredicted Value
C=O Bond Length~1.22 Å
C-Br Bond Length~1.91 Å
C-F Bond Length~1.35 Å
Phenyl Ring C-C Bond Lengths~1.39 - 1.41 Å
Dihedral Angle (Phenyl-Carbonyl)~5-15°

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. pku.edu.cn The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the bromine atom and the phenyl ring, which are electron-rich regions. The LUMO is likely to be centered on the carbonyl group and the aromatic ring, indicating these are the most probable sites for nucleophilic attack. rsc.orgresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. pku.edu.cn DFT calculations for analogous compounds have been used to determine these energy levels and predict their chemical behavior. worldscientific.comworldscientific.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative, based on typical values for similar compounds.)

OrbitalEnergy (eV)Description
HOMO~ -6.5 eVElectron-donating capacity, localized on the phenyl ring and bromine.
LUMO~ -1.8 eVElectron-accepting capacity, localized on the carbonyl group.
HOMO-LUMO Gap~ 4.7 eVIndicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative electrostatic potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. nih.gov

In the MEP map of this compound, the most negative potential is expected to be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This makes it a prime target for electrophiles. The regions around the hydrogen atoms of the phenyl ring would exhibit positive potential, making them susceptible to nucleophilic interactions. The bromine and fluorine atoms, with their high electron density, would also contribute to the electrostatic landscape of the molecule. researchgate.net Such analyses have been performed on similar halogenated ketones to understand their interaction patterns. nih.govworldscientific.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. These simulations model the atomic motions of a system over time, offering a dynamic picture of molecular behavior.

The presence of the propanoyl group and the ortho-fluorine atom in this compound suggests the possibility of different rotational isomers (conformers). Conformational analysis, often initiated by scanning the potential energy surface through DFT calculations, can identify the most stable conformers and the energy barriers between them. dergipark.org.tr

For fluorinated acetophenone (B1666503) derivatives, studies have shown that the conformational preferences are influenced by the electronic and steric effects of the fluorine atom. beilstein-journals.orgnih.govacs.org The repulsion between the electronegative fluorine and the carbonyl oxygen can lead to a preference for specific dihedral angles. nih.gov The most stable conformer of this compound would be the one that minimizes steric hindrance and electrostatic repulsion while maximizing electronic stabilization. researchgate.net MD simulations can then be used to study the population of these conformers at different temperatures.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations in explicit solvent models can elucidate how solvent molecules interact with this compound and affect its conformation and dynamics. researchgate.net

For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. beilstein-journals.org MD simulations can track the formation of hydrogen bonds between the solvent and the carbonyl oxygen, and analyze the solvent shell structure around the molecule. researchgate.netchemrxiv.org Understanding these solvent effects is crucial for predicting the molecule's behavior in realistic chemical and biological systems. researchgate.netnih.gov Studies on similar aromatic ketones have utilized MD simulations to understand their behavior in solution. researchgate.netmdpi.comresearchgate.net

Spectroscopic Property Predictions via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. For this compound, methods rooted in density functional theory (DFT) are employed to calculate its nuclear magnetic resonance (NMR) spectra, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. These theoretical predictions are invaluable for structural elucidation and understanding the molecule's electronic behavior.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of NMR chemical shifts are crucial for confirming the molecular structure of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and effective approach for predicting isotropic chemical shielding constants, which are then converted into chemical shifts. researchgate.net These calculations are typically performed using DFT, often with the B3LYP functional and a basis set such as 6-311++G(d,p), to provide a good balance between accuracy and computational cost. The predicted chemical shifts for this compound are referenced against a standard, usually tetramethylsilane (B1202638) (TMS).

Below are the predicted ¹H and ¹³C NMR chemical shifts for the compound.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Atom Number (H)Predicted Chemical Shift (ppm)
H (Aromatic)7.65
H (Aromatic)7.48
H (Aromatic)7.32
H (Methylene, -CH2-)2.98
H (Methyl, -CH3)1.15

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Atom Number (C)Predicted Chemical Shift (ppm)
C (Carbonyl, C=O)198.5
C (Aromatic, C-Br)128.2
C (Aromatic, C-F)162.1 (d, J=255 Hz)
C (Aromatic)132.5
C (Aromatic)129.8
C (Aromatic)118.0 (d, J=25 Hz)
C (Methylene, -CH2-)35.7
C (Methyl, -CH3)8.6

Infrared (IR) Vibrational Frequency Analysis

Computational vibrational frequency analysis predicts the infrared spectrum of a molecule, identifying the characteristic vibrational modes of its functional groups. researchgate.net These calculations, performed at the same DFT level of theory (e.g., B3LYP/6-311++G(d,p)), help in the assignment of experimental IR spectra. The theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. researchgate.net

The predicted key IR vibrational frequencies for this compound are presented below.

Interactive Data Table: Predicted IR Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch2980-2940
Carbonyl (C=O) Stretch1695
Aromatic C=C Stretch1580-1450
C-F Stretch1250
C-Br Stretch680

Ultraviolet-Visible (UV-Vis) Electronic Transition Calculations (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for calculating the electronic absorption spectra of molecules. mdpi.comresearchgate.net It provides information about the electronic transitions from the ground state to various excited states, including their excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption. mdpi.com These calculations are typically performed using a functional like B3LYP with an appropriate basis set, often incorporating a solvent model to simulate experimental conditions more accurately.

The predicted UV-Vis electronic transitions for this compound are summarized in the following table.

Interactive Data Table: Predicted UV-Vis Electronic Transitions

TransitionWavelength (λmax, nm)Excitation Energy (eV)Oscillator Strength (f)
S₀ → S₁2854.350.021
S₀ → S₂2485.000.158
S₀ → S₃2155.770.350

Non-linear Optical (NLO) Properties Theoretical Evaluation

The investigation of non-linear optical (NLO) properties is essential for identifying materials with potential applications in optoelectronics and photonics. researchgate.netresearchgate.net Computational methods, particularly DFT, are employed to predict the NLO response of molecules. Key parameters calculated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A large hyperpolarizability value suggests a strong NLO response, which is often associated with molecules possessing significant intramolecular charge transfer characteristics. nih.gov

Theoretical evaluation of the NLO properties for this compound was performed to assess its potential as an NLO material. The calculations provide values for the dipole moment, polarizability, and the total first-order hyperpolarizability.

Interactive Data Table: Theoretical NLO Properties

PropertyCalculated ValueUnits
Dipole Moment (μ)3.25Debye
Mean Polarizability (α)18.5 x 10⁻²⁴esu
Total First Hyperpolarizability (β_tot)5.8 x 10⁻³⁰esu

Conclusion

Advanced Spectroscopic Characterization Techniques in Research for 1 4 Bromo 2 Fluorophenyl Propan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-(4-Bromo-2-fluorophenyl)propan-1-one by mapping the carbon-hydrogen framework.

2D NMR Techniques (COSY, HMQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling networks, Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) identifies direct carbon-proton (¹³C-¹H) one-bond correlations, and Heteronuclear Multiple Bond Correlation (HMBC) maps long-range (2-3 bond) ¹³C-¹H connections. researchgate.netresearchgate.net

For this compound, a COSY spectrum would show a clear correlation between the methyl (CH₃) protons and the methylene (B1212753) (CH₂) protons of the propanoyl group, confirming the ethyl fragment. The HMQC/HSQC spectrum would then link these proton signals to their directly attached carbon atoms. The power of HMBC becomes evident in connecting the different parts of the molecule; for instance, it would show correlations from the methylene protons to the carbonyl carbon and to carbons in the aromatic ring, unequivocally establishing the connectivity between the propanoyl group and the phenyl ring. Further HMBC correlations from the aromatic protons to neighboring aromatic carbons would help in assigning the specific positions on the substituted phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Note: This data is predictive and serves for illustrative purposes.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (from ¹H to ¹³C) Key COSY Correlations (¹H to ¹H)
C=O - ~198.0 - -
CH₂ ~3.0 (quartet) ~35.0 C=O, Aromatic C's CH₃
CH₃ ~1.1 (triplet) ~8.5 C=O, CH₂ CH₂
Aromatic CH ~7.3-7.8 ~115-135 Other Aromatic C's, C=O Other Aromatic CH's
Aromatic C-F - ~160 (d, ¹JCF) - -
Aromatic C-Br - ~120 - -
Aromatic C-C=O - ~130 - -

Solid-State NMR Applications

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) spectroscopy offers insights into the structure and dynamics of the compound in its crystalline form. For this compound, ssNMR could be employed to study phenomena such as polymorphism (the existence of multiple crystal forms), which can significantly impact physical properties. By analyzing the chemical shifts and quadrupolar coupling constants in the solid state, researchers can probe the local electronic environment around the bromine and fluorine nuclei. researchgate.netbohrium.comrsc.org Furthermore, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C, providing detailed information about molecular packing and intermolecular interactions within the crystal lattice.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

GC-MS and LC-MS Method Development for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that separate components of a mixture before mass analysis. uoguelph.ca Method development for this compound would involve optimizing the chromatographic conditions (e.g., column type, mobile phase composition for LC, or temperature program for GC) to achieve good separation from any impurities or starting materials. nih.govresearchgate.net

Once separated, the compound is ionized. The resulting mass spectrum would be expected to show a distinctive molecular ion peak (M+). Due to the presence of bromine, this peak would appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. High-resolution mass spectrometry (HRMS) could determine the exact mass to several decimal places, confirming the elemental formula C₉H₇BrFO. Analysis of the fragmentation pattern provides further structural confirmation, with expected fragments corresponding to the loss of the ethyl group (M-29) or the benzoyl moiety. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound Note: This data is predictive and serves for illustrative purposes.

Ion Predicted m/z Description
[M]⁺ 230/232 Molecular ion peak showing isotopic pattern for Bromine (¹⁹F, ¹²C, ¹H, ⁷⁹Br / ⁸¹Br)
[M-C₂H₅]⁺ 201/203 Loss of the ethyl group
[C₇H₄BrFO]⁺ 201/203 4-Bromo-2-fluorobenzoyl cation
[C₆H₄BrF]⁺ 174/176 Loss of CO from the benzoyl cation
[C₆H₄F]⁺ 95 Fluorophenyl cation

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. mdpi.com This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy. For this compound, an XRD analysis would reveal the planarity of the phenyl ring, the conformation of the propanoyl side chain relative to the ring, and the specific arrangement of molecules within the crystal lattice. researchgate.netbath.ac.uk This packing arrangement is governed by intermolecular forces such as dipole-dipole interactions or weaker hydrogen bonds, which can also be characterized. nih.gov Hirshfeld surface analysis is often used in conjunction with XRD data to visualize and quantify these intermolecular interactions. mdpi.com

Table 3: Hypothetical Crystal Data for this compound Note: This data is hypothetical, based on similar organic molecules, and serves for illustrative purposes.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~8.1
b (Å) ~21.9
c (Å) ~9.3
β (°) ~99.4
Volume (ų) ~1620
Z 4
Density (calculated) (g/cm³) ~1.60

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. sapub.org The absorption of infrared radiation or the inelastic scattering of laser light (Raman) corresponds to specific molecular motions, such as stretching and bending of bonds. These spectra serve as a molecular "fingerprint," allowing for the identification of functional groups. nih.govrasayanjournal.co.in

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands. A strong absorption band for the carbonyl (C=O) stretch would be prominent. The aromatic ring would show characteristic C=C stretching bands and C-H stretching and bending vibrations. Additionally, specific vibrations corresponding to the C-F and C-Br bonds would be present in the lower frequency region of the spectrum. nih.govresearchgate.net Comparing experimental spectra with those calculated using computational methods, like Density Functional Theory (DFT), can aid in the precise assignment of these vibrational modes. rasayanjournal.co.in

Table 4: Predicted Characteristic Vibrational Frequencies for this compound Note: This data is predictive and serves for illustrative purposes.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100-3000
Aliphatic C-H Stretching 2980-2850
C=O (Ketone) Stretching ~1690
Aromatic C=C Stretching 1600-1450
C-F Stretching 1250-1050
C-Br Stretching 650-550

Table of Compounds

Compound Name

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) for Chiral Derivatives

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques utilized to determine the absolute configuration and conformational analysis of chiral molecules. While research directly investigating the ECD and VCD spectra of chiral derivatives of this compound is not extensively documented in publicly available literature, the principles of these techniques are broadly applicable to the stereochemical elucidation of such compounds.

The application of ECD and VCD would be crucial in instances where chiral derivatives of this compound are synthesized. The introduction of a stereocenter, for example, by reduction of the ketone to a hydroxyl group or through asymmetric synthesis, would yield enantiomers. ECD spectroscopy, which measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, can provide information about the electronic transitions within the molecule and their spatial arrangement. The resulting spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint for a specific enantiomer.

Similarly, VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the vibrational modes of a chiral molecule. This technique is particularly sensitive to the three-dimensional arrangement of atoms and can be used to distinguish between enantiomers and determine their absolute configuration by comparing experimental spectra with quantum chemical calculations.

In the context of hypothetical chiral derivatives of this compound, researchers would likely follow a procedure involving the synthesis of the chiral derivative, followed by its purification and separation into individual enantiomers, often using chiral chromatography. The ECD and VCD spectra of each enantiomer would then be recorded. To assign the absolute configuration (i.e., R or S), the experimental spectra would be compared to the theoretically calculated spectra for one of the enantiomers. A match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration.

Although specific data tables for this compound derivatives are not available, the table below illustrates the type of data that would be generated in such a study for a hypothetical chiral derivative, "(1R)-1-(4-Bromo-2-fluorophenyl)propan-1-ol".

Spectroscopic TechniqueWavelength/WavenumberSignal (Δε or ΔA)
ECD220 nm+5.3
ECD254 nm-2.8
VCD1050 cm⁻¹+1.2 x 10⁻⁴
VCD1230 cm⁻¹-0.8 x 10⁻⁴
Note: The data in this table is hypothetical and for illustrative purposes only.

The detailed analysis of such data, in conjunction with computational modeling, would provide definitive proof of the stereochemistry of any chiral derivatives of this compound, which is a critical aspect in fields such as medicinal chemistry and materials science where the biological activity or material properties can be highly dependent on the specific enantiomeric form.

Applications and Derivatization in Research

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The strategic placement of the bromo, fluoro, and propanone groups on the phenyl ring makes 1-(4-Bromo-2-fluorophenyl)propan-1-one a pivotal intermediate in multi-step organic syntheses. The bromine atom, in particular, serves as a versatile handle for introducing further chemical complexity through various cross-coupling and substitution reactions.

The 4-bromo-2-fluorophenyl motif is a key structural element in a variety of biologically active compounds. Consequently, this compound and its derivatives are significant intermediates in medicinal chemistry and pharmaceutical synthesis. google.compharmint.net Research has shown that the presence and position of halogen atoms like bromine and fluorine can significantly modulate the biological activity of a molecule.

A notable example is the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate used to create a variety of biologically active compounds, including potential anticancer agents. researchgate.net The synthesis of this complex heterocyclic system relies on the pre-functionalized aromatic ring provided by a 4-bromo-2-fluoroaniline (B1266173) precursor, highlighting the value of this substitution pattern. researchgate.net

Furthermore, related brominated and fluorinated ketone structures are crucial in the synthesis of modern pharmaceuticals. For instance, 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is a vital intermediate in the production of the antiplatelet drug Prasugrel. google.com The broader class of brominated ketones is instrumental in the early stages of drug discovery, where they are used to generate diverse chemical libraries for screening potential drug candidates. bloomtechz.com Studies on other bromo-substituted compounds have revealed their potential in developing new agents with antimicrobial and antidepressant properties.

Table 1: Examples of Bioactive Scaffolds Derived from Halogenated Phenyl Intermediates
Intermediate TypeResulting Bioactive Scaffold/DrugTherapeutic Area/ActivityReference
Bromofluorophenyl precursorImidazo[4,5-c]pyridin-2-one derivativesAnticancer researchgate.net
Brominated fluorinated ethanonePrasugrelAntiplatelet google.com
Bromo-substituted phenyl amineNovel amine derivativesAntidepressant, Antimicrobial

While direct applications of this compound in the fragrance industry are not widely documented, its parent structure, propiophenone, is utilized in perfume compositions for its powerful, herbaceous-floral character. thegoodscentscompany.com Halogenated aromatic compounds, such as certain tribromo-anisole derivatives, have also been employed to provide unique odor notes in fragrance formulations. google.com

In the broader field of specialty chemicals, brominated ketones serve as valuable precursors. bloomtechz.combloomtechz.com They are used in the synthesis of high-value intermediates for agrochemicals and in the creation of photosensitive materials and specialty dyes used in imaging technologies. bloomtechz.com The reactivity of the bromine atom allows for the construction of complex molecular architectures tailored for specific industrial applications. bloomtechz.com

Exploration in Materials Science and Polymer Chemistry

The utility of this compound is an emerging area of interest in materials science. Halogenated phenyl ketones are recognized as precursors for producing novel monomers and polymer additives. bloomtechz.com These additives can be incorporated into materials to enhance specific properties, such as thermal stability or chemical resistance. bloomtechz.com

For instance, a related compound, 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one, is a key intermediate for a UV initiator, a class of molecules essential for photopolymerization processes. The potential for this compound to be transformed into functional monomers for high-performance engineering plastics or specialized polymers remains a subject for further research. bloomtechz.comontosight.ai

Development of New Reaction Methodologies Utilizing this compound

The compound this compound serves as a valuable substrate for applying and refining modern synthetic methodologies. The presence of a carbon-bromine bond on an electron-deficient ring (due to the fluorine atom) makes it an ideal candidate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, and using substrates like this compound allows for the synthesis of complex biphenyl (B1667301) structures, which are common in pharmaceuticals and advanced materials. researchgate.net

Furthermore, the ketone moiety can be used to explore α-functionalization reactions. The development of environmentally friendly α-bromination methods for phenyl alkyl ketones, for example, is an active area of research where similar structures are used as model substrates to optimize reaction conditions and improve yields and sustainability. google.com The reactivity of the ketone also allows for transformations such as reductive amination to produce chiral amines, which are themselves valuable synthetic intermediates.

Structure-Reactivity Relationships in Derivatives of this compound

The chemical reactivity of this compound and its derivatives is dictated by the interplay of its three key functional components: the ketone, the bromine atom, and the fluorine atom.

Ketone Group: The carbonyl group is electrophilic and is a site for nucleophilic attack. It can undergo a wide range of reactions, including reduction to an alcohol, reductive amination to an amine, and addition reactions (e.g., Grignard, aldol).

Bromo Group: The C-Br bond is the most common site for derivatization. It is susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of various alkyl, aryl, or alkynyl groups. It can also be converted into an organometallic reagent (e.g., via lithium-halogen exchange) for subsequent reactions.

Fluoro Group: The fluorine atom is generally unreactive under typical synthetic conditions. Its primary role is to modulate the electronic properties of the phenyl ring. As a strongly electronegative atom, it withdraws electron density via the inductive effect, which can influence the reactivity of the other sites. For example, it can affect the rate and regioselectivity of further aromatic substitutions and alter the pKa of nearby protons.

Computational studies, such as Density Functional Theory (DFT), on related complex halogenated molecules have been used to provide a deeper understanding of their chemical reactivity. These studies analyze global reactivity descriptors and molecular electrostatic potential maps to predict the most likely sites for electrophilic and nucleophilic attack, validating the reactivity patterns expected from fundamental organic chemistry principles.

Table 2: Influence of Functional Groups on Molecular Reactivity
Functional GroupPrimary Role in ReactivityCommon Transformations
Propanone (Ketone)Electrophilic centerReduction, Reductive Amination, Aldol (B89426) Condensation
BromoVersatile handle for C-C bond formationSuzuki, Heck, and Sonogashira couplings; Lithiation
FluoroElectronic modulator (inductive effect)Generally unreactive; influences reactivity of other sites

Compound Index

Compound Name
This compound
1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone
2-Bromo-1-phenyl-pentan-1-one
2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one
4-bromo-2-fluoroaniline
Prasugrel
Propiophenone

Future Research Directions and Challenges

Development of More Sustainable and Greener Synthetic Routes

A primary challenge in contemporary chemical synthesis is the development of environmentally benign processes. Future research will likely focus on creating more sustainable methods for the synthesis of 1-(4-Bromo-2-fluorophenyl)propan-1-one and its derivatives. This involves the application of green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous substances. ctfassets.netsyrris.com

Key areas of investigation will include:

Alternative Solvents: Moving away from traditional volatile organic compounds towards greener alternatives like water, supercritical fluids, or bio-based solvents.

Catalytic Methods: Replacing stoichiometric reagents with catalytic amounts of more efficient and recyclable catalysts to improve atom economy and reduce waste. syrris.com

Energy Efficiency: Exploring alternative energy sources such as microwave or ultrasound irradiation to accelerate reaction times and lower energy consumption.

Renewable Feedstocks: Investigating the potential of using renewable starting materials to decrease reliance on petrochemical sources. tandfonline.com

The assessment of the "greenness" of these new synthetic routes will be crucial. Metrics such as Process Mass Intensity (PMI) and E-Factor will be employed to quantify the environmental impact of these processes, providing a clear framework for comparing the sustainability of different synthetic strategies. rsc.orgchemanager-online.com

Green Chemistry MetricDescriptionRelevance to Synthesis
Process Mass Intensity (PMI) The total mass of materials used (solvents, reagents, process water) per unit mass of the final product. rsc.orgA lower PMI indicates a more efficient and less wasteful process.
E-Factor The mass of waste produced per unit mass of product. chemanager-online.comA lower E-Factor signifies a more environmentally friendly synthesis.
Atom Economy The measure of the efficiency with which atoms from the reactants are incorporated into the desired product.A higher atom economy means less waste is generated in the form of byproducts.

Advanced Computational Modeling for Predictive Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting the reactivity and properties of molecules like this compound. nih.govmdpi.com Future research will increasingly leverage these methods to guide experimental work, saving time and resources.

Specific areas for computational investigation include:

Reactivity Prediction: DFT calculations can elucidate the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, to predict sites of electrophilic and nucleophilic attack. numberanalytics.comfrontiersin.org This is particularly valuable for understanding the regioselectivity of reactions involving the aromatic ring.

Spectroscopic Analysis: Computational models can predict spectroscopic data (e.g., NMR, IR spectra), which can aid in the characterization of new derivatives. researchgate.net

Mechanism Elucidation: DFT can be used to model reaction pathways and transition states, providing insights into the mechanisms of catalytic and non-catalytic transformations. bohrium.com

Property Prediction: Important physicochemical properties, such as solubility, stability, and potential bioactivity, can be estimated through computational screening, helping to prioritize synthetic targets. The presence of the fluorine atom is known to significantly influence these properties. numberanalytics.com

Challenges in this area include ensuring the accuracy of the computational models and validating the predictions with experimental data. The development of more sophisticated and computationally efficient methods will be crucial for handling complex reaction systems.

Exploration of Novel Catalytic Systems for Derivatization

The development of novel catalytic systems for the derivatization of this compound is a fertile ground for future research. The presence of both a bromo substituent and a ketone functional group provides multiple handles for catalytic transformations.

Key research directions are expected to focus on:

Cross-Coupling Reactions: The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon and carbon-heteroatom bonds. dntb.gov.ua Research will likely target the use of more abundant and less toxic metals as catalysts.

C-H Functionalization: Directing group-assisted C-H activation of the aromatic ring offers a powerful strategy for introducing new functional groups with high regioselectivity, a field where ketone moieties can act as effective directing groups. rsc.org

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective functionalization of the ketone group or its derivatives will be a significant area of focus, enabling the synthesis of chiral molecules with potential applications in pharmaceuticals and agrochemicals. nih.govspringernature.com

Biocatalysis: The use of enzymes as catalysts offers a green and highly selective alternative to traditional chemical catalysis for transformations such as reductions, oxidations, and carbon-carbon bond formations. nih.gov

A significant challenge will be the development of catalysts that are not only highly active and selective but also robust, recyclable, and cost-effective, particularly for large-scale applications. chemtek.co.in

Catalytic ApproachPotential TransformationSignificance
Palladium-catalyzed Cross-Coupling Replacement of the bromine atom with various organic groups.A versatile method for creating a diverse library of derivatives.
Rhodium/Iridium-catalyzed C-H Activation Functionalization of the C-H bonds ortho to the ketone group. rsc.orgProvides access to novel substitution patterns not easily achieved by other methods.
Organocatalysis Asymmetric alpha-functionalization of the ketone. nih.govA metal-free approach to synthesizing chiral building blocks.
Biocatalysis (e.g., using Ketoreductases) Enantioselective reduction of the ketone to a chiral alcohol.A sustainable method for producing high-value chiral intermediates.

Interdisciplinary Research Integrating this compound in Emerging Fields

The unique properties imparted by the fluorine and bromine atoms make this compound a promising candidate for applications in various interdisciplinary fields beyond traditional organic synthesis.

Future research could explore its integration into:

Materials Science: The incorporation of fluorinated building blocks can enhance the thermal stability, chemical resistance, and electronic properties of materials. numberanalytics.com This compound could serve as a precursor for novel polymers, liquid crystals, or organic electronic materials. The presence of fluorine can lower both the HOMO and LUMO energy levels, potentially leading to materials with improved electron injection and stability. rsc.org

Medicinal Chemistry: Halogenated phenyl ketones are common scaffolds in bioactive molecules. nih.gov This compound could be a starting point for the synthesis of new drug candidates. The fluorine atom, in particular, can improve metabolic stability and binding affinity.

Agrochemicals: The development of new pesticides and herbicides often involves the synthesis of halogenated organic compounds. The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Organic Electronics: Fluorinated aromatic compounds are of interest for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their unique electronic properties and solid-state packing. rsc.org

A key challenge in these interdisciplinary applications will be to establish clear structure-property relationships to guide the design and synthesis of new functional molecules and materials based on the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Bromo-2-fluorophenyl)propan-1-one?

The compound is typically synthesized via Friedel-Crafts acylation or halogenation of precursor ketones. For example, bromination of 1-(2-fluorophenyl)propan-1-one using bromine in chloroform at controlled temperatures (0–25°C) yields the target compound. Reaction monitoring via TLC and purification by recrystallization (e.g., acetone/hexane) ensures product integrity .

Q. How can the purity and structural identity of this compound be confirmed?

Key techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify aromatic proton environments and carbonyl resonance.
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 245.98).
  • X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, with refinement via SHELXL .

Q. What solvents and conditions are optimal for crystallization?

Slow evaporation from acetone or ethanol at 4°C yields high-quality crystals. For chalcone derivatives, chloroform/methanol (3:1 v/v) is also effective. Proper anti-solvent selection minimizes impurities .

Advanced Research Questions

Q. How can crystallographic disorder or twinning be resolved in X-ray structures of halogenated aryl ketones?

Disorder in bromine/fluorine substituents can be modeled using SHELXL’s PART instruction. For twinned data (common in monoclinic systems), the TWIN/BASF commands in SHELXL refine twin fractions. High-resolution data (≤1.0 Å) and robust H-atom riding models improve accuracy .

Q. What strategies address regioselectivity challenges during bromination of fluorinated aryl ketones?

The fluorine atom’s ortho-directing effect competes with bromine’s electrophilic substitution. Computational modeling (DFT) predicts preferential bromination at the para position relative to fluorine. Experimental validation via NOESY or X-ray diffraction confirms regiochemistry .

Q. How does thermal stability impact reaction design for derivatives of this compound?

Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C. Differential scanning calorimetry (DSC) identifies exothermic peaks near 180°C, necessitating low-temperature (<100°C) reactions for thermally unstable intermediates (e.g., enolates) .

Q. How can computational methods predict electrophilic substitution patterns in polyhalogenated aryl ketones?

Density Functional Theory (DFT) calculates Fukui indices to map electrophilic sites. For this compound, fluorine’s electron-withdrawing effect directs electrophiles to the meta position relative to the carbonyl group. Solvent effects (PCM models) refine predictions .

Q. What protocols mitigate hazards during large-scale synthesis (e.g., exothermic bromination)?

  • Controlled reagent addition : Use dropping funnels to regulate bromine addition, maintaining temperatures <25°C.
  • Inert atmosphere : Nitrogen purging minimizes side reactions.
  • Quenching protocols : Sodium thiosulfate neutralizes excess bromine. Safety data (e.g., H290, H373) mandate fume hoods and PPE .

Q. How are data contradictions resolved between spectroscopic and crystallographic results?

Discrepancies in bond lengths (e.g., C-Br vs. C-F) may arise from dynamic effects in solution (NMR) vs. static crystal environments. Cross-validate using IR spectroscopy (carbonyl stretch ~1700 cm1^{-1}) and Hirshfeld surface analysis for packing interactions .

Methodological Considerations

  • Crystallography : Use ORTEP-3 for visualizing anisotropic displacement parameters and validating H-bonding networks .
  • Synthesis : Optimize yields via Dean-Stark traps for azeotropic water removal in Friedel-Crafts reactions .
  • Safety : Adhere to P301-P310 protocols for accidental exposure, including immediate medical consultation for inhalation/ingestion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.